Cas no 1122-60-7 (Nitrocyclohexane)

Nitrocyclohexane 化学的及び物理的性質
名前と識別子
-
- Nitrocyclohexane
- Cyclohexane, nitro-
- nitro-cyclohexane
- NJNQUTDUIPVROZ-UHFFFAOYSA-N
- LL1X024M73
- 1-nitrocyclohexan
- 1-nitrocyclohexane
- Hexahydronitrobenzene
- Nitrocyclohexane, 97%
- NSC66277
- FCH1114640
- TRA00012
- CHEBI:74164
- HSDB 6414
- DTXSID6061529
- NSC-66277
- 4-05-00-00081 (Beilstein Handbook Reference)
- F17587
- CHEMBL4590012
- SCHEMBL62178
- SCHEMBL17347348
- FT-0601866
- Q7041461
- AI3-14828
- NSC 66277
- UNII-LL1X024M73
- J-002737
- Cyclohexane,nitro-
- BRN 0907243
- AS-48042
- NS00023618
- MFCD00003843
- AKOS005206998
- CCRIS 7162
- AKOS040744587
- EINECS 214-354-0
- 1122-60-7
- A802528
- N0187
- EN300-396084
- DB-041066
- DTXCID7033284
- Cyclohexane, nitro
-
- MDL: MFCD00003843
- インチ: 1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
- InChIKey: NJNQUTDUIPVROZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O
- BRN: 0907243
計算された属性
- 精确分子量: 129.07900
- 同位素质量: 129.078979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 102
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 45.8
- Surface Charge: 0
- 互变异构体数量: 2
じっけんとくせい
- Color/Form: 無色液体
- 密度みつど: 1.061 g/mL at 25 °C(lit.)
- ゆうかいてん: −34 °C(lit.)
- Boiling Point: 113°C/45mmHg(lit.)
- フラッシュポイント: 166 °F
- Refractive Index: n20/D 1.462(lit.)
- PSA: 45.82000
- LogP: 2.11900
- Solubility: 未確定
- じょうきあつ: 768 mm Hg ( 205 °C)
Nitrocyclohexane Security Information
-
Symbol:
- Prompt:あぶない
- 危害声明: H227-H301+H331-H315-H319
- Warning Statement: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- 危険物輸送番号:UN 3382 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-36/37/38
- セキュリティの説明: 26-36/37/39-45
- RTECS号:GV6600000
-
危険物標識:
- 危险等级:6.1(b)
- HazardClass:6.1(b)
- 包装カテゴリ:III
- Packing Group:III
- 安全术语:6.1(b)
- Risk Phrases:R23/24/25
- 包装グループ:III
Nitrocyclohexane 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Nitrocyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DY570-5g |
Nitrocyclohexane |
1122-60-7 | 95.0%(GC) | 5g |
¥1802.0 | 2022-06-10 | |
TRC | N232750-1g |
Nitrocyclohexane |
1122-60-7 | 1g |
$ 310.00 | 2022-06-03 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0187-25G |
Nitrocyclohexane |
1122-60-7 | >95.0%(GC) | 25g |
¥4920.00 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSZ844-250mg |
nitrocyclohexane |
1122-60-7 | 95% | 250mg |
¥233.0 | 2024-04-26 | |
A2B Chem LLC | AB46756-250mg |
Nitrocyclohexane |
1122-60-7 | 95% | 250mg |
$105.00 | 2024-01-04 | |
1PlusChem | 1P0035US-250mg |
Nitro-Cyclohexane |
1122-60-7 | 95% | 250mg |
$100.00 | 2025-02-19 | |
A2B Chem LLC | AB46756-25g |
Nitrocyclohexane |
1122-60-7 | >95.0%(GC) | 25g |
$309.00 | 2024-04-20 | |
1PlusChem | 1P0035US-1g |
Nitro-Cyclohexane |
1122-60-7 | 95% | 1g |
$189.00 | 2025-02-19 | |
TRC | N232750-2.5g |
Nitrocyclohexane |
1122-60-7 | 2.5g |
$ 510.00 | 2022-06-03 | ||
TRC | N232750-6.25g |
Nitrocyclohexane |
1122-60-7 | 6.25g |
$ 1020.00 | 2022-06-03 |
Nitrocyclohexane 関連文献
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Wei Ding,Haoyu Peng,Wenzhou Zhong,Liqiu Mao,Dulin Yin Catal. Sci. Technol. 2020 10 3409
-
Emil Kowalewski,Anna ?r?bowata Catal. Sci. Technol. 2022 12 5478
-
Peter A. Wade,Ruchi Tandon,Patrick J. Carroll Org. Biomol. Chem. 2023 21 5033
-
Ja-Min Gu,Wan-Seok Kim,Seong Huh Dalton Trans. 2011 40 10826
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5. Photochemical transformations. Part VII. Solution photochemistry of nitroalkanes: the reaction productsStewart T. Reid,John N. Tucker,Edward J. Wilcox J. Chem. Soc. Perkin Trans. 1 1974 1359
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6. Non-linear dielectric study of dipolar association of nitrocyclohexane in cyclohexaneMaria Dutkiewicz J. Chem. Soc. Faraday Trans. 2 1981 77 1301
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7. Conformational equilibria in cyclohexanol, nitrocyclohexane, and methylcyclohexane from the low temperature 13C nuclear magnetic resonance spectraOleg A. Subbotin,Nickolay M. Sergeyev J. Chem. Soc. Chem. Commun. 1976 141
-
Sihua Liu,Fang Hao,Pingle Liu,He'an Luo RSC Adv. 2015 5 22863
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9. Radical-nucleophilic (S RN1) reactions. Part 4. Preparation, reactions, and electron spin resonance studies of α-nitro azidesSuleiman I. Al-Khalil,W. Russell Bowman,Martyn C. R. Symons RN1) reactions. Part 4. Preparation reactions and electron spin resonance studies of α-nitro azides. Suleiman I. Al-Khalil W. Russell Bowman Martyn C. R. Symons J. Chem. Soc. Perkin Trans. 1 1986 555
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Qian-Qian Zhang,Jing Dong,Yong-Mei Liu,Yong Cao,He-Yong He,Yang-Dong Wang Chem. Commun. 2017 53 2930
Nitrocyclohexaneに関する追加情報
Nitrocyclohexane: A Comprehensive Overview
Nitrocyclohexane, also known by its CAS number 1122-60-7, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, with the molecular formula C6H11NO2, is a derivative of cyclohexane substituted with a nitro group. The nitro group (-NO2) imparts unique chemical properties to the molecule, making it valuable in various applications. Recent studies have highlighted its potential in areas such as materials science, pharmaceuticals, and catalysis.
The synthesis of Nitrocyclohexane can be achieved through several methods, including nitration of cyclohexane using mixed acids or other nitrating agents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the yield and purity of the product. Researchers have recently explored green chemistry approaches to optimize these reactions, reducing environmental impact while maintaining high efficiency.
One of the most intriguing aspects of Nitrocyclohexane is its ability to undergo various transformations. For instance, it can be reduced to form cyclohexylamine or other related compounds, which are valuable intermediates in organic synthesis. Recent advancements in catalytic hydrogenation techniques have enabled more efficient reductions of Nitrocyclohexane, opening new avenues for its application in drug discovery and material synthesis.
In terms of applications, Nitrocyclohexane has found use in the development of advanced materials. Its unique electronic properties make it a promising candidate for use in organic electronics and semiconductors. Additionally, it has been employed as a precursor in the synthesis of biologically active compounds, contributing to the field of medicinal chemistry.
Environmental considerations are increasingly important in the use and disposal of chemicals like Nitrocyclohexane. Recent studies have focused on understanding its environmental fate and toxicity. Researchers have developed novel methods for its safe handling and disposal, ensuring compliance with regulatory standards while minimizing ecological impact.
Looking ahead, the future of Nitrocyclohexane lies in its potential for sustainable chemical processes. Its role as a building block in green chemistry is expected to grow, driven by advancements in catalytic technologies and process optimization. Furthermore, ongoing research into its biological activity may unlock new therapeutic applications.
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